3-Ethynylpiperidine hydrochloride

Description

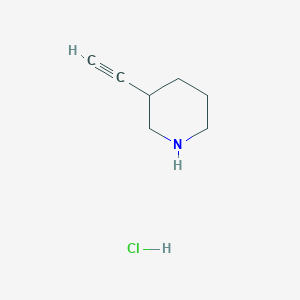

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethynylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7-4-3-5-8-6-7;/h1,7-8H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVRPBHQYGSJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694810 | |

| Record name | 3-Ethynylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959918-19-5 | |

| Record name | Piperidine, 3-ethynyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959918-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethynylpiperidine hydrochloride chemical properties

An In-depth Technical Guide to 3-Ethynylpiperidine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. Its structure uniquely combines two highly valuable chemical motifs: the piperidine ring and a terminal alkyne (ethynyl group). The piperidine scaffold is a prevalent feature in a vast array of biologically active molecules and approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The ethynyl group serves as a versatile and highly reactive functional handle, enabling a wide range of chemical transformations for molecular elaboration.[3]

This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, and its applications as a key intermediate in medicinal chemistry and drug discovery.[1] The information is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage this compound's unique characteristics in their work.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form of 3-Ethynylpiperidine enhances its stability and water solubility, making it a convenient solid for handling and storage.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 959918-19-5 | [1][4][5] |

| Molecular Formula | C₇H₁₂ClN | [5][6] |

| Molecular Weight | 145.63 g/mol | [1][6] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available; parent piperidine HCl is 245-248 °C | [7] |

| Solubility | Soluble in water, methanol (predicted) | [7] |

| Storage | 2-8°C, Hygroscopic | [1][8][9] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. Understanding this profile is critical for reaction monitoring and quality control.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a complex multiplet region for the aliphatic protons on the piperidine ring (typically 1.5-3.5 ppm). The acetylenic proton (≡C-H ) should appear as a sharp singlet or a narrow triplet (due to long-range coupling) around 2.0-3.0 ppm. The proton on the nitrogen (N -H) will be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon spectrum will feature two characteristic peaks for the alkyne carbons between 65 and 90 ppm. The aliphatic carbons of the piperidine ring will resonate in the 20-55 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear diagnostic peaks for the key functional groups. A sharp, weak absorption should be observed around 3300 cm⁻¹ corresponding to the ≡C-H stretch. The C≡C triple bond stretch appears as a weak band in the 2100-2200 cm⁻¹ region. A very broad and strong absorption spanning from 2700-3000 cm⁻¹ is characteristic of the N⁺-H stretch of the piperidinium hydrochloride salt.

-

Mass Spectrometry (MS) : In electrospray ionization (ESI) mass spectrometry, the compound will be detected as the cation of the free base. The expected exact mass for the [M+H]⁺ ion (C₇H₁₁N + H⁺) is approximately 110.0964 m/z .[10]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two primary functional groups. The piperidine nitrogen's reactivity is masked by the hydrochloride salt, allowing for selective reactions at the ethynyl group. Neutralization with a non-nucleophilic base liberates the free secondary amine for subsequent functionalization.

Caption: Key reactions of the 3-Ethynylpiperidine scaffold.

Reactions of the Ethynyl Group

The terminal alkyne is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" reaction is one of the most powerful applications of terminal alkynes. It allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by reacting with an organic azide. This linkage is exceptionally stable and is often used to connect molecular fragments in drug discovery.[3]

-

Sonogashira Cross-Coupling : This palladium- and copper-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. It is a cornerstone of modern organic synthesis for constructing sp-sp² carbon-carbon bonds, enabling the direct attachment of the piperidine ring to aromatic and heteroaromatic systems.

-

Alkyne Hydration : In the presence of acid and a mercury(II) salt catalyst, the alkyne can be hydrated to form a methyl ketone at the 3-position of the piperidine ring, providing another route for functionalization.

Reactions of the Piperidine Nitrogen

After deprotonation with a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃), the secondary amine becomes a potent nucleophile.

-

N-Alkylation and N-Arylation : The free amine can be alkylated with alkyl halides or undergo Buchwald-Hartwig amination with aryl halides to introduce substituents on the nitrogen.

-

N-Acylation and N-Sulfonylation : Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides, respectively. This is a common strategy to modulate the basicity and lipophilicity of the piperidine nitrogen.

Experimental Protocol: Sonogashira Cross-Coupling

This section provides a representative, detailed methodology for a Sonogashira coupling reaction.

Objective: To couple 3-Ethynylpiperidine with 4-iodobenzonitrile.

Materials:

-

This compound

-

4-Iodobenzonitrile

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Reactor Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-iodobenzonitrile (1.05 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

-

Rationale: The use of dry glassware under an inert atmosphere is crucial as palladium catalysts can be sensitive to oxygen and moisture. The slight excess of the aryl halide ensures complete consumption of the starting alkyne.

-

-

Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes. This process, known as degassing, is critical to prevent the oxidative side reactions that can deactivate the catalyst.

-

Solvent and Base Addition: Using a syringe, add anhydrous THF and anhydrous triethylamine. The typical solvent-to-base ratio is 4:1 (v/v).

-

Rationale: THF is an excellent solvent for this reaction. Triethylamine serves two purposes: it acts as the base to neutralize the hydrochloride salt, liberating the free alkyne and amine, and it scavenges the HI generated during the catalytic cycle.

-

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Rationale: Gentle heating can accelerate the reaction rate. Monitoring is essential to determine the point of completion and to avoid the formation of degradation byproducts.

-

-

Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst and inorganic salts. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12][13]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

-

Health Hazards: The compound is harmful if swallowed and toxic if it comes into contact with the skin or is inhaled.[11] It is corrosive and can cause severe skin burns and serious eye damage.[8][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][13] The material is hygroscopic and should be protected from moisture.[8][9] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][12]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its dual functionality allows for a modular approach to the synthesis of complex molecules. The robust and predictable reactivity of the ethynyl group, particularly in modern coupling reactions, combined with the proven biological relevance of the piperidine scaffold, ensures its continued importance in the development of novel therapeutics, especially for neurological disorders. Proper understanding of its properties, reactivity, and handling requirements is paramount for its safe and effective use in the laboratory.

References

- 1. This compound [myskinrecipes.com]

- 2. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 959918-19-5 [chemicalbook.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. This compound – Biotuva Life Sciences [biotuva.com]

- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nsel.cee.illinois.edu [nsel.cee.illinois.edu]

- 13. tcichemicals.com [tcichemicals.com]

3-Ethynylpiperidine hydrochloride molecular structure

An In-depth Technical Guide to 3-Ethynylpiperidine Hydrochloride: A Pivotal Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as cornerstones of successful therapeutic agents. The piperidine ring is a quintessential example of such a "privileged structure," forming the core of numerous pharmaceuticals across a vast spectrum of disease areas, from central nervous system (CNS) disorders to oncology.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and its ability to modulate solubility and engage in crucial hydrogen bonding interactions within biological targets.[2]

This guide focuses on a particularly valuable derivative: This compound (CAS No: 959918-19-5) . The strategic placement of an ethynyl (C≡CH) group on the piperidine scaffold transforms it from a simple saturated heterocycle into a highly versatile and reactive building block.[4][5] This terminal alkyne serves as a powerful functional handle, enabling chemists to employ a range of robust and efficient coupling reactions, such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), to construct complex molecular architectures.

As a Senior Application Scientist, my objective is to provide fellow researchers, scientists, and drug development professionals with a comprehensive technical guide to this pivotal intermediate. We will delve into its molecular structure, synthesis, and characterization, explore its applications with field-proven insights, and detail the necessary protocols for its safe and effective use. This document is designed not as a rigid template, but as a practical and authoritative resource grounded in scientific integrity.

Section 1: Physicochemical Properties and Molecular Structure

Understanding the fundamental properties of this compound is the first step toward leveraging its full potential. The hydrochloride salt form is deliberate; it enhances the compound's stability and significantly improves its solubility in polar solvents, a critical attribute for many synthetic and screening applications.

The structure consists of a saturated six-membered piperidine ring with an ethynyl substituent at the 3-position. In the hydrochloride salt, the nitrogen atom is protonated, forming a piperidinium cation. This ionic character is key to its physical properties.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 959918-19-5 | [6][7] |

| Molecular Formula | C₇H₁₂ClN | [7][8] |

| Molecular Weight | 145.63 g/mol | [8] |

| SMILES | C#CC1CCCNC1.Cl | [7] |

| InChIKey | DOVRPBHQYGSJIU-UHFFFAOYSA-N | [7] |

| Monoisotopic Mass | 109.08915 Da (free base) | [9] |

Section 2: Synthesis and Purification

Expertise & Experience: A Strategic Approach to Synthesis

The synthesis of saturated heterocycles like piperidine often relies on the reduction of their aromatic precursors. This is a robust and well-established strategy in organic synthesis. For 3-Ethynylpiperidine, a logical and efficient approach involves the catalytic hydrogenation of 3-ethynylpyridine. The choice of catalyst and reaction conditions is critical to ensure the selective reduction of the pyridine ring without affecting the sensitive ethynyl group. Palladium on carbon (Pd/C) is a common choice for this type of transformation under controlled hydrogen pressure.[10] The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction, typically achieved by treating the free base with hydrochloric acid in a suitable solvent. This not only facilitates purification via recrystallization but also yields a more stable, crystalline solid.

Workflow for Synthesis and Purification

References

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound [benchchem.com]

- 6. This compound | 959918-19-5 [chemicalbook.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. PubChemLite - this compound (C7H11N) [pubchemlite.lcsb.uni.lu]

- 10. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

Synthesis of 3-Ethynylpiperidine Hydrochloride: A Technical Guide for Chemical Researchers

Introduction: The Significance of the Ethynylpiperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of an ethynyl group at the 3-position of the piperidine ring creates a versatile building block, 3-Ethynylpiperidine hydrochloride, which has garnered significant interest among researchers in drug development. This terminal alkyne functionality serves as a chemical handle for a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira coupling, enabling the facile construction of complex molecular architectures. Consequently, this compound is a key intermediate in the synthesis of novel compounds targeting the central nervous system and other therapeutic areas.[1]

This in-depth technical guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a deeper understanding of the chemical principles and strategic decisions that underpin the synthesis.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be approached through various routes. A strategically sound and frequently employed approach involves a multi-step sequence commencing from readily available starting materials. The pathway detailed herein begins with the functionalization of a pyridine precursor, followed by the crucial introduction of the ethynyl group, and culminates in the formation of the desired hydrochloride salt. This strategy hinges on the use of a nitrogen-protecting group, the tert-butyloxycarbonyl (Boc) group, to modulate the reactivity of the piperidine nitrogen and ensure the desired chemical transformations occur at other sites of the molecule.

The logical flow of this synthesis is as follows:

-

Piperidine Ring Formation and Functionalization: Commencing from 3-hydroxypyridine, a sequence of reduction and protection steps yields the key intermediate, N-Boc-3-piperidone.

-

Introduction of the Ethynyl Moiety: The carbonyl group of N-Boc-3-piperidone is converted to a terminal alkyne. A highly effective method for this transformation is the Corey-Fuchs reaction.

-

Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group under acidic conditions, which concurrently forms the stable hydrochloride salt of the target molecule.

Below is a diagrammatic representation of this synthetic strategy:

References

An In-depth Technical Guide to 3-Ethynylpiperidine Hydrochloride: A Keystone Building Block in Central Nervous System Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Ethynylpiperidine hydrochloride (CAS No. 959918-19-5), a pivotal heterocyclic building block in modern medicinal chemistry.[1][2][3] The strategic placement of a reactive ethynyl group on the piperidine scaffold offers a versatile handle for molecular elaboration, particularly in the synthesis of novel therapeutics targeting the central nervous system (CNS). This document will delve into the synthesis, physicochemical properties, and key applications of this compound, with a focus on the underlying chemical principles and experimental best practices. Detailed protocols for its utilization in Sonogashira coupling and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry are provided, alongside a discussion of its emerging role in the development of treatments for neurodegenerative disorders.

Introduction: The Strategic Importance of the 3-Ethynylpiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its saturated, six-membered heterocyclic structure imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. The introduction of an ethynyl group at the 3-position creates a molecule with dual functionality: a basic nitrogen atom amenable to substitution and a terminal alkyne poised for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique combination makes this compound a highly sought-after intermediate for the construction of complex molecular architectures with potential therapeutic applications, particularly in the challenging arena of CNS drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of experimental results.

| Property | Value | Source |

| CAS Number | 959918-19-5 | [1][2][3] |

| Molecular Formula | C₇H₁₂ClN | [1] |

| Molecular Weight | 145.63 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage | Inert atmosphere, room temperature |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the piperidine ring protons and a distinct singlet for the acetylenic proton.

-

¹³C NMR would display signals for the sp³-hybridized carbons of the piperidine ring and the sp-hybridized carbons of the ethynyl group.

-

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the free base (109.17 g/mol ) and its fragmentation pattern.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the C≡C-H stretch would be observed around 3300 cm⁻¹, and a C≡C stretch would appear in the region of 2100-2260 cm⁻¹.

Synthesis and Purification: A Proposed Retrosynthetic Approach

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available piperidone derivatives. The following section outlines a conceptual synthetic workflow, emphasizing the rationale behind the chosen transformations.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

-

N-Protection of 3-Piperidone: The synthesis would commence with the protection of the nitrogen atom of 3-piperidone, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

-

Ethynylation: The N-Boc-3-piperidone would then be reacted with a suitable ethynylating agent, such as ethynylmagnesium bromide or lithium trimethylsilylacetylide followed by desilylation. This nucleophilic addition to the ketone would yield N-Boc-3-ethynyl-3-hydroxypiperidine.

-

Dehydration: The resulting tertiary alcohol would undergo dehydration to introduce the double bond, which would then be isomerized to the terminal alkyne. Alternatively, a more direct route to N-Boc-3-ethynylpiperidine might be achievable through a one-pot reaction from N-Boc-3-piperidone.

-

N-Boc Deprotection: The Boc protecting group would be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the free base, 3-ethynylpiperidine.

-

Salt Formation and Purification: The final step involves the formation of the hydrochloride salt by treating a solution of the free base with ethereal or isopropanolic HCl. The resulting salt can be purified by recrystallization.

Purification Insights:

The purification of piperidine hydrochloride salts often involves recrystallization from a mixture of ethanol and diethyl ether, sometimes with the addition of a small amount of HCl to suppress dissociation.

Key Applications in Drug Discovery: Harnessing the Reactivity of the Ethynyl Group

The terminal alkyne of 3-Ethynylpiperidine serves as a versatile linchpin for the construction of diverse molecular libraries through two powerful and widely utilized reactions: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Sonogashira Coupling: Forging Aryl-Alkyne Bonds

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is instrumental in creating a direct and rigid linkage between the piperidine core and various aromatic or heteroaromatic systems, which are common pharmacophores in CNS-active compounds.

Caption: Sonogashira coupling of N-Boc-3-ethynylpiperidine.

Exemplary Protocol for Sonogashira Coupling:

-

Reactant Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-ethynylpiperidine (1 equivalent) and the desired aryl halide (1.1 equivalents) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Catalyst Addition: To the solution, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) cocatalyst (e.g., CuI, 5-10 mol%).

-

Base Addition: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Cornerstone of Click Chemistry

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted-1,2,3-triazole linkage from an alkyne and an azide. This "click" reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups, making it ideal for late-stage diversification and the synthesis of bioconjugates.

Caption: CuAAC reaction with N-Boc-3-ethynylpiperidine.

Exemplary Protocol for CuAAC:

-

Reactant Preparation: In a suitable solvent system (e.g., a mixture of t-butanol and water), dissolve N-Boc-3-ethynylpiperidine (1 equivalent) and the desired organic azide (1 equivalent).

-

Catalyst Preparation: Prepare a solution of a copper(I) source. This can be achieved by using a Cu(I) salt like CuI or by in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent such as sodium ascorbate.

-

Reaction Initiation: Add the copper catalyst solution to the mixture of the alkyne and azide.

-

Reaction Execution: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the product can often be isolated by simple filtration if it precipitates. Alternatively, an extractive work-up can be performed. Purification is typically achieved by column chromatography or recrystallization.

Therapeutic Landscape: Targeting Neurological and Neurodegenerative Disorders

The 3-ethynylpiperidine scaffold has shown considerable promise in the development of novel therapeutics for a range of CNS disorders.

NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, their overactivation is implicated in excitotoxicity, a key pathological process in various neurological conditions. Piperidine derivatives have been explored as NMDA receptor antagonists for the potential treatment of conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.[5][6] The ability to functionalize the 3-ethynylpiperidine core allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties, which is critical for developing safe and effective NMDA receptor modulators.[7]

Alzheimer's Disease and Other Neurodegenerative Disorders

The development of multi-target-directed ligands is a promising strategy for complex multifactorial diseases like Alzheimer's. The 3-ethynylpiperidine scaffold provides a platform for integrating different pharmacophores into a single molecule. For instance, it can be used to synthesize compounds that simultaneously modulate cholinesterase activity, inhibit beta-amyloid aggregation, and possess antioxidant properties.[8] The versatility of the ethynyl group allows for the attachment of various functionalities that can interact with different pathological targets in neurodegenerative cascades.[9][10]

Conclusion and Future Perspectives

This compound has emerged as a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a privileged piperidine scaffold and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and complex molecules targeting the central nervous system. The continued application of modern synthetic methodologies, such as the Sonogashira coupling and click chemistry, to this scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles for a range of challenging neurological and neurodegenerative disorders. The future of CNS drug discovery will likely see an increased utilization of such strategically functionalized building blocks to navigate the complexities of the brain and its associated pathologies.

References

- 1. 959918-19-5 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. EnamineStore [enaminestore.com]

- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

3-Ethynylpiperidine HCl: A Comprehensive Technical Guide for Researchers

Abstract: This technical guide offers an in-depth exploration of the physical and chemical properties of 3-Ethynylpiperidine hydrochloride (HCl). As a critical building block in modern medicinal chemistry, a thorough understanding of its characteristics is essential for its effective use in synthesizing novel therapeutic agents. This document provides researchers, scientists, and drug development professionals with vital data and practical insights to leverage the full potential of this versatile molecule. We will examine its structural features, physicochemical parameters, spectral data, and core reactivity, all grounded in scientific accuracy and supported by authoritative references.

Introduction: The Importance of the Ethynylpiperidine Scaffold

The piperidine ring is a prevalent structural motif in numerous natural products and synthetic drugs, valued for its favorable pharmacokinetic properties.[1][2][3][4][5] The addition of an ethynyl group at the 3-position provides distinct conformational rigidity and a versatile chemical handle for a wide range of synthetic modifications. In its hydrochloride salt form, 3-Ethynylpiperidine HCl offers improved stability and solubility, making it the preferred form for storage and use in reactions. Its increasing significance is highlighted by its function as a key intermediate in the creation of various biologically active compounds. This guide serves as a definitive resource, consolidating crucial information to foster and inspire innovative research.

Physicochemical Properties: A Quantitative Summary

A clear understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The table below outlines the key parameters for 3-Ethynylpiperidine HCl.

| Property | Value | Source(s) |

| Molecular Formula | C7H12ClN | [6][7][8] |

| Molecular Weight | 145.63 g/mol | [6][7][8] |

| CAS Number | 959918-19-5 | [6][7][8] |

| Alternate CAS | 2199320-88-0 (for (3S)-enantiomer) | [9] |

Expert Insight: The hydrochloride form significantly boosts the aqueous solubility of the parent free base, a vital characteristic for many biological assays and reactions in aqueous solutions.

Spectroscopic Characterization: Defining the Molecular Structure

Spectroscopic analysis is essential for the clear identification and purity verification of 3-Ethynylpiperidine HCl. The following are characteristic spectral data.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum details the hydrogen atoms within the molecule. Key signals to expect include the acetylenic proton (≡C-H), protons on the piperidine ring, and the N-H proton. The precise chemical shifts and coupling constants will vary based on the solvent used.

-

¹³C NMR: The carbon NMR spectrum indicates the number and electronic environment of the carbon atoms. Distinct signals will appear for the two acetylenic carbons and the carbons of the piperidine ring.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is especially useful for identifying key functional groups. The rovibrational spectrum of gaseous HCl provides a classic example of how vibrational and rotational transitions can be analyzed.[10][11][12][13][14]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡C-H stretch | ~3300 cm⁻¹ (sharp, strong) |

| C≡C stretch | ~2100 cm⁻¹ (weak to medium) |

| N-H stretch | 2500-3000 cm⁻¹ (broad, due to HCl salt) |

| C-H stretch (alkane) | 2850-3000 cm⁻¹ |

Trustworthiness: When collecting experimental data, it is critical to ensure the sample is free from residual solvent, as this can affect the interpretation of the spectra, especially in the N-H and C-H stretching regions.

Chemical Reactivity and Synthetic Applications

The synthetic flexibility of 3-Ethynylpiperidine HCl arises from the reactivity of both the terminal alkyne and the secondary amine of the piperidine ring.

4.1. Reactions Involving the Terminal Alkyne

The terminal alkyne opens the door to numerous chemical transformations, particularly carbon-carbon bond-forming reactions.

Diagram: Key Reactions of the Terminal Alkyne

Caption: Major synthetic routes involving the alkyne group.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling with aryl or vinyl halides is a robust method for creating sp-sp² carbon-carbon bonds, allowing for the direct connection of the piperidine scaffold to various aromatic and heteroaromatic systems.

-

Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): The terminal alkyne readily engages in CuAAC reactions with organic azides to produce 1,2,3-triazoles. This highly efficient and regioselective reaction is extensively used in drug discovery and bioconjugation.

-

Alkynylation Reactions: Deprotonation of the terminal alkyne with a suitable base forms a nucleophilic acetylide that can react with a range of electrophiles, such as aldehydes, ketones, and alkyl halides.

4.2. Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring acts as a nucleophilic and basic center.

Diagram: Reactivity of the Piperidine Nitrogen

References

- 1. ijnrd.org [ijnrd.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. This compound | 959918-19-5 [chemicalbook.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. arctomsci.com [arctomsci.com]

- 10. lakeheadu.ca [lakeheadu.ca]

- 11. lauraclesi.weebly.com [lauraclesi.weebly.com]

- 12. Vibrational-Rotational Spectroscopy of HCL | Chem Lab [chemlab.truman.edu]

- 13. researchgate.net [researchgate.net]

- 14. franklycaroline.com [franklycaroline.com]

3-Ethynylpiperidine Hydrochloride: A Versatile Scaffold for the Synthesis of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpiperidine hydrochloride is a pivotal building block in modern medicinal chemistry. While not possessing a defined mechanism of action in its own right, its true value lies in the strategic incorporation of its structural features—a saturated heterocyclic piperidine ring and a reactive terminal alkyne—into novel, more complex molecular entities. This guide elucidates the synthetic versatility of this compound and explores the diverse mechanisms of action exhibited by its derivatives, which span a range of therapeutic areas including neuroscience, immunology, and anesthesia. We will delve into the rationale behind its use in drug design, supported by specific examples of bioactive compounds and the experimental workflows used to identify and characterize them.

Introduction: The Strategic Importance of the Piperidine Scaffold and the Ethynyl Functional Group

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a vast array of clinically approved drugs.[1] Its prevalence is attributed to several key factors:

-

Metabolic Stability: The saturated heterocyclic system is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]

-

Improved Physicochemical Properties: The piperidine motif can enhance the solubility and membrane permeability of a drug candidate, crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Three-Dimensional Diversity: The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets.

The addition of an ethynyl (alkyne) group at the 3-position of the piperidine ring transforms this stable scaffold into a versatile synthetic intermediate.[2] This terminal alkyne serves as a reactive "handle" for a variety of highly efficient and specific chemical transformations, most notably:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): A powerful reaction for linking the piperidine scaffold to other molecules containing an azide group.

-

Sonogashira Cross-Coupling: A palladium-catalyzed reaction that forms a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides.

-

Other Metal-Catalyzed Reactions: The alkyne can participate in a wide range of other transformations to build molecular complexity.

The hydrochloride salt form of 3-ethynylpiperidine enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[2]

Synthetic Utility: A Gateway to Molecular Diversity

The primary function of this compound is to serve as a starting material for the synthesis of compound libraries.[2][3] Researchers leverage the reactivity of the ethynyl group to systematically generate a multitude of derivatives with diverse functionalities. This approach is fundamental to the drug discovery process, allowing for the exploration of a wide chemical space to identify compounds with desired biological activity.

Below is a generalized workflow illustrating the path from a building block like this compound to a potential drug candidate.

Caption: From Building Block to Drug Candidate Workflow.

Mechanisms of Action of 3-Ethynylpiperidine Derivatives

While this compound itself is not pharmacologically active, its derivatives have shown a wide range of biological activities by interacting with various molecular targets.

Immunomodulation via Aryl Hydrocarbon Receptor (AHR) Interaction

Recent studies have explored the immunomodulatory effects of novel ethynylpiperidine derivatives. One such derivative, designated MXF-22, has demonstrated the ability to enhance the population of CD4+ FoxP3+ regulatory T cells (Tregs) in a model of acute lung injury.[4] Tregs are crucial for suppressing excessive immune responses and maintaining immune homeostasis.

The proposed mechanism of action for MXF-22 involves the Aryl Hydrocarbon Receptor (AHR) , a ligand-dependent transcription factor that plays a key role in regulating immune responses.[4] The interaction of piperidine derivatives with AHR can modulate its activity, and AHR activation is known to promote the differentiation of FoxP3+ Tregs.[4] This suggests a pathway where the ethynylpiperidine derivative binds to and activates AHR, leading to an increase in Treg populations and a subsequent dampening of inflammation.

Caption: Proposed AHR-mediated Immunomodulatory Pathway.

Local Anesthetic and Antiarrhythmic Activity

Derivatives of ethynylpiperidine have also been investigated for their potential as local anesthetics and antiarrhythmic agents.[5] For example, 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl m-fluorobenzoate hydrochloride (LAS-286) has been synthesized and studied for these properties.[5]

The mechanism of action for local anesthetics typically involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5] By binding to these channels, the drug prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This reversible blockade of nerve impulse conduction results in a loss of sensation in the targeted area. The antiarrhythmic effects of such compounds may also be attributed to their interaction with ion channels in cardiac muscle cells.

Targeting the Central Nervous System (CNS)

The piperidine scaffold is a common feature in drugs targeting the central nervous system.[3][6] The ability to generate large libraries of compounds from this compound makes it a valuable tool in the search for new treatments for neurological and psychiatric disorders. In silico studies, which use computational methods to predict the biological activity of chemical structures, have suggested that new piperidine derivatives could interact with a variety of CNS targets, including:

-

Receptors: Such as dopamine, serotonin, and opioid receptors.

-

Enzymes: Including monoamine oxidase (MAO) and acetylcholinesterase.

-

Ion Channels: Such as calcium and potassium channels.

-

Transporters: For example, the dopamine transporter (DAT) and serotonin transporter (SERT).[7]

The specific mechanism of action would depend on the final structure of the derivative and its affinity for these various targets.

Experimental Protocols: A Conceptual Framework for Derivative Screening

The following is a generalized, step-by-step methodology for synthesizing a library of 3-ethynylpiperidine derivatives and screening for a desired biological activity.

Objective: To identify a novel inhibitor of a target enzyme (Enzyme X) from a library of 3-ethynylpiperidine derivatives.

Step 1: Library Synthesis via Click Chemistry

-

Reactant Preparation:

-

Dissolve this compound in a suitable solvent (e.g., a mixture of water and t-butanol).

-

Prepare a diverse panel of organic azides in a compatible solvent.

-

-

Catalyst Preparation:

-

Prepare a solution of a copper(I) source, such as copper(II) sulfate, and a reducing agent, such as sodium ascorbate.

-

-

Reaction:

-

In a multi-well plate, combine the this compound solution, an aliquot of each unique organic azide, and the copper catalyst solution in separate wells.

-

Allow the reactions to proceed at room temperature with gentle agitation until completion, as monitored by a suitable analytical technique (e.g., LC-MS).

-

-

Workup and Purification:

-

Upon completion, perform a liquid-liquid extraction to remove the copper catalyst.

-

Purify the resulting triazole-containing piperidine derivatives using high-throughput purification methods, such as preparative HPLC.

-

Characterize each purified compound to confirm its structure and purity.

-

Step 2: High-Throughput Screening (HTS) for Enzyme Inhibition

-

Assay Preparation:

-

In a 384-well plate, add a solution of Enzyme X to each well.

-

-

Compound Addition:

-

Add a small, fixed concentration of each purified derivative from the synthesized library to individual wells. Include positive controls (known inhibitors of Enzyme X) and negative controls (vehicle only).

-

-

Substrate Addition and Incubation:

-

Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate of Enzyme X to all wells.

-

Incubate the plate at the optimal temperature for Enzyme X for a predetermined amount of time.

-

-

Signal Detection:

-

Measure the fluorescent or colorimetric signal in each well using a plate reader. A lower signal compared to the negative control indicates potential inhibition of Enzyme X.

-

Step 3: Hit Confirmation and IC50 Determination

-

Hit Confirmation:

-

Re-test the "hit" compounds from the primary screen to confirm their inhibitory activity.

-

-

Dose-Response Analysis:

-

For confirmed hits, perform a dose-response analysis by incubating Enzyme X with a range of concentrations of the hit compound.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50) value for each hit.

-

Conclusion

This compound represents a cornerstone in the synthetic chemist's toolkit for modern drug discovery. While it does not have a specific mechanism of action itself, its strategic use as a versatile building block enables the creation of vast and diverse libraries of novel compounds. The derivatives synthesized from this scaffold have shown promise in a multitude of therapeutic areas, with mechanisms of action ranging from immunomodulation through AHR interaction to the blockade of ion channels in the nervous system. The continued application of this and similar building blocks, coupled with advanced screening and computational techniques, will undoubtedly continue to fuel the pipeline of new and improved therapeutics for a wide range of human diseases.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

Spectral data for 3-Ethynylpiperidine hydrochloride (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 3-Ethynylpiperidine Hydrochloride

Introduction

This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The piperidine scaffold is a ubiquitous motif in a vast array of biologically active molecules and approved drugs, prized for its favorable pharmacokinetic properties.[1] The introduction of a 3-ethynyl group provides a versatile chemical handle for further synthetic elaboration, particularly through click chemistry or Sonogashira coupling reactions, enabling the construction of complex molecular architectures.[2] Its role as a key intermediate in the development of therapeutics, especially those targeting the central nervous system, makes a thorough understanding of its structural and analytical characteristics paramount for researchers in drug discovery.[3]

This guide provides a comprehensive analysis of the core spectral data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this compound. The focus is not merely on the data itself, but on the scientific principles that govern the spectral output, the rationale behind experimental design, and the robust protocols required for data acquisition and validation.

Molecular Structure and Isotopic Mass

A foundational understanding begins with the molecule's structure. The compound consists of a piperidine ring substituted at the 3-position with a terminal alkyne. As a hydrochloride salt, the piperidine nitrogen is protonated, forming a positively charged ammonium ion with a chloride counter-ion. This protonation significantly influences the molecule's spectral properties.

The molecular formula is C₇H₁₂ClN, yielding a monoisotopic mass of 145.0658 g/mol and an average molecular weight of 145.63 g/mol .[3][4]

References

An In-depth Technical Guide to 3-Ethynylpiperidine Hydrochloride for Advanced Research

This guide provides an in-depth technical overview of 3-Ethynylpiperidine hydrochloride (CAS No. 959918-19-5), a versatile heterocyclic building block crucial for modern drug discovery and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on procurement, synthesis, quality control, and application, grounded in field-proven insights and authoritative references.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a key intermediate valued for its unique structural combination: a saturated piperidine ring and a reactive terminal alkyne. The piperidine moiety is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to confer aqueous solubility, modulate physicochemical properties, and serve as a versatile scaffold for interacting with biological targets.[1][2][3] The introduction of a 3-ethynyl group provides a strategic advantage; the terminal alkyne is a highly versatile functional handle. It readily participates in a range of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enabling the efficient and modular assembly of complex molecular architectures.[4]

This combination makes this compound a valuable starting material for constructing libraries of novel compounds, particularly in the development of therapeutics targeting the central nervous system (CNS).[5][6]

Physicochemical Properties and Specifications

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 959918-19-5 | [5][7][8][9][10] |

| Molecular Formula | C₇H₁₂ClN | [5][7][8] |

| Molecular Weight | 145.63 g/mol | [5][8] |

| Canonical SMILES | C#CC1CCCNC1.Cl | [7] |

| InChIKey | DOVRPBHQYGSJIU-UHFFFAOYSA-N | [7] |

| Typical Purity | ≥95% | [5][8] |

| Physical Form | Solid | [6] |

| Storage Temperature | 2-8°C | [5] |

Note: Experimental values such as melting point and solubility are not consistently reported across suppliers and should be determined empirically upon receipt.

Commercial Availability and Procurement

This compound is commercially available from a range of specialized chemical suppliers catering to the research and development sector. Procurement for R&D purposes is straightforward, with the compound typically supplied under a research exemption.[11]

| Supplier | Available Quantities | Purity | Notes |

| MySkinRecipes | 50mg, 250mg, 1g | 95% | Specifies use as a building block for CNS drug development.[5] |

| Biotuva Life Sciences | 50mg, 250mg, 1g | 95% | Standard pack sizes for research use.[8] |

| AbacipharmTech | Custom Synthesis Available | N/A | Offers custom synthesis services for this compound.[7][12] |

| Arctom Scientific | Flexible/Reagent Sizes | N/A | In-stock availability for common reagent quantities.[9] |

| BenchChem | Research Use Only | N/A | Explicitly states "For Research Use Only. Not for human or veterinary use."[13] |

Procurement Insight: When selecting a supplier, it is critical to request a lot-specific Certificate of Analysis (CoA) to verify purity and identity. For larger-scale campaigns or GMP applications, engaging with suppliers who offer custom synthesis, such as AbacipharmTech, is advisable to ensure scalability and consistent quality.

Synthesis and Manufacturing Insights

Understanding the synthetic origin of a building block is crucial for anticipating potential impurities. A common and efficient laboratory-scale synthesis of this compound proceeds via the deprotection of a stable, N-protected intermediate, typically the tert-butyloxycarbonyl (Boc) protected version.

The workflow involves two key stages:

-

Alkynylation of a Piperidine Precursor: Introduction of the ethynyl group onto a protected piperidine scaffold.

-

N-Deprotection: Removal of the protecting group (e.g., Boc) under acidic conditions, which simultaneously forms the desired hydrochloride salt.

Below is a representative synthetic scheme.

Caption: A plausible synthetic pathway to this compound.

Expert Insight: The choice of N-protecting group is critical. The Boc group is favored due to its stability under a wide range of reaction conditions and its clean, quantitative removal under acidic conditions that conveniently yield the hydrochloride salt. Potential impurities could include residual starting materials or byproducts from the dehydration and reduction steps.

Quality Control and Analytical Methods

A self-validating protocol for confirming the identity, purity, and integrity of this compound is essential. A multi-pronged approach combining chromatography and spectroscopy is standard practice.

Recommended QC Workflow

-

Identity Confirmation (¹H NMR & MS):

-

Nuclear Magnetic Resonance (NMR): Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The resulting ¹H NMR spectrum should show characteristic peaks for the piperidine ring protons and a distinct signal for the acetylenic proton.

-

Mass Spectrometry (MS): An ESI-MS analysis should show a prominent ion corresponding to the free base [M+H]⁺ at m/z 110.0964.

-

-

Purity Assessment (RP-HPLC):

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for purity determination. A stability-indicating method can separate the main compound from potential impurities and degradation products.[14]

-

Example Protocol: Purity Analysis by RP-HPLC

This protocol is a representative method and should be optimized and validated for specific instrumentation.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

Trustworthiness: The inclusion of TFA in the mobile phase ensures sharp peak shapes for the amine. The gradient method provides sufficient resolution to separate the relatively polar parent compound from more non-polar, synthesis-related impurities. Purity is calculated based on the area percentage of the main peak.

Applications in a Drug Discovery Workflow

The primary utility of this compound is as a versatile building block for lead generation and optimization in drug discovery campaigns. Its terminal alkyne is a perfect handle for diversification via click chemistry or Sonogashira coupling.

The diagram below illustrates how this building block integrates into a typical fragment-based or lead optimization workflow.

Caption: Integration of 3-Ethynylpiperidine HCl into a drug discovery pipeline.

Application Insight: In a fragment-based lead discovery (FBLD) campaign, the 3-ethynylpiperidine fragment could be "grown" by reacting it with a library of azide-containing fragments to rapidly explore the chemical space around the initial hit. This modular approach accelerates the discovery of potent and selective leads.

Safe Handling and Storage

While a specific, verified Safety Data Sheet (SDS) for this compound was not found in the public domain, general principles for handling piperidine derivatives and hydrochloride salts should be strictly followed. Related compounds are often classified as skin and eye irritants.[15][16]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place.[15] Recommended storage is at 2-8°C, under an inert atmosphere if possible, to protect from moisture.[5]

-

In case of Exposure:

Disclaimer: This safety information is based on general knowledge of related chemicals. Always consult the supplier-provided SDS before handling and perform a risk assessment specific to your experimental setup.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound [myskinrecipes.com]

- 6. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

- 9. arctomsci.com [arctomsci.com]

- 10. This compound | 959918-19-5 [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 13. This compound [benchchem.com]

- 14. jddtonline.info [jddtonline.info]

- 15. tcichemicals.com [tcichemicals.com]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.com [fishersci.com]

Topic: Key Intermediates in the Synthesis of 3-Ethynylpiperidine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylpiperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting the central nervous system.[1][2] Its rigid ethynyl group serves as a critical pharmacophore and a versatile handle for further chemical modification. The synthesis of this compound, while conceptually straightforward, involves a series of strategic transformations centered around several key intermediates. This guide provides an in-depth analysis of the most common and efficient synthetic pathway, focusing on the rationale behind experimental choices, detailed protocols for the formation of each key intermediate, and the underlying chemical principles that ensure a successful and scalable synthesis.

Introduction: Strategic Overview of the Synthesis

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen bonding.[3] The introduction of a C3-ethynyl substituent imparts conformational rigidity and provides a terminal alkyne for subsequent coupling reactions, such as the Sonogashira coupling, making 3-ethynylpiperidine a highly sought-after intermediate.[4][5]

The most logical and widely adopted synthetic strategy involves a multi-step sequence starting from a readily available precursor. This pathway is designed to manage the reactivity of the piperidine nitrogen and methodically install the desired functionality at the C3 position. The core of this strategy revolves around three pivotal intermediates, each representing a critical stage of the synthesis:

-

N-Boc-3-Hydroxypiperidine: The protected precursor that sets the stage for C3 functionalization.

-

N-Boc-3-Piperidone: The key ketone intermediate, activated for the introduction of the ethynyl group.

-

tert-Butyl 3-Ethynylpiperidine-1-carboxylate: The penultimate protected product, containing the core structure before final deprotection.

This guide will dissect the synthesis of each intermediate, providing both the "how" and the "why" for each experimental step.

Caption: Overall synthetic workflow highlighting the key intermediates.

Part 1: The Precursor - N-Boc-3-Hydroxypiperidine

The synthesis begins with securing a suitable C3-functionalized piperidine. 3-Hydroxypiperidine is an ideal starting point. However, the secondary amine of the piperidine ring is nucleophilic and basic, which would interfere with subsequent oxidation and ethynylation steps. Therefore, the first critical step is the protection of this nitrogen atom.

Causality: The Choice of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is the protector of choice for this synthesis for several compelling reasons:

-

Stability: It is robust and stable under the neutral or basic conditions required for oxidation and many coupling reactions.[6]

-

Mild Removal: The Boc group can be cleaved under acidic conditions that are typically mild enough not to disturb other functional groups, including the newly installed alkyne.[7][8][9]

-

Solubility: The bulky tert-butyl group often enhances the solubility of intermediates in common organic solvents, simplifying purification by chromatography or extraction.

-

High Yields: The protection reaction using di-tert-butyl dicarbonate (Boc₂O) is known for being high-yielding and clean.[7]

Synthesis of N-Boc-3-Hydroxypiperidine

The synthesis of the precursor itself, 3-hydroxypiperidine, can be achieved through various methods, including the catalytic hydrogenation of 3-hydroxypyridine or the cyclization of 5-halo-2-hydroxypentylamine hydrohalide.[10][11] For researchers starting with commercially available 3-hydroxypiperidine, the protection step is a straightforward acylation.

Experimental Protocol: N-Protection of 3-Hydroxypiperidine

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypiperidine (1.0 eq). Dissolve it in a suitable solvent system such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution.

-

Basification: Slowly add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq), to the stirring mixture. The base neutralizes the acid formed during the reaction and facilitates the nucleophilic attack of the amine on the Boc₂O.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the THF under reduced pressure. Add ethyl acetate to the remaining aqueous solution and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove any unreacted amine), saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypiperidine, which is often a colorless oil or a white solid.

| Parameter | Condition | Typical Yield | Reference |

| Solvent | THF/H₂O, Dichloromethane (DCM) | 95-99% | [7][12] |

| Base | NaHCO₃, NaOH, Triethylamine | ||

| Temperature | 0 °C to Room Temperature | ||

| Time | 12-24 hours |

Part 2: The Ketone Intermediate - N-Boc-3-Piperidone

With the nitrogen protected, the next strategic step is the oxidation of the secondary alcohol at the C3 position to a ketone. The resulting intermediate, N-Boc-3-piperidone, contains an electrophilic carbonyl carbon, which is perfectly primed for the nucleophilic addition of an ethynyl group.

Causality: Selecting an Oxidation Method

The choice of oxidant is critical to avoid over-oxidation or side reactions. Modern, mild oxidation protocols are preferred over harsher, chromium-based reagents.

-

Swern Oxidation (Oxalyl Chloride, DMSO, TEA): Highly effective and generally provides clean reactions with easy workup, though it requires low temperatures (-78 °C) and generates a foul-smelling dimethyl sulfide byproduct.

-

Dess-Martin Periodinane (DMP): A popular choice for small to medium-scale synthesis due to its mild conditions (room temperature) and high efficiency. The main drawback is the potentially explosive nature of DMP and the cost of the reagent.

-

Parikh-Doering Oxidation (SO₃•pyridine, DMSO, TEA): A milder alternative to the Swern oxidation that can be run at 0 °C, making it more convenient for standard laboratory setups.

For its balance of reactivity, mild conditions, and operational simplicity, the Parikh-Doering oxidation is an excellent choice.

Caption: Conversion of the hydroxyl to the key ketone intermediate.

Experimental Protocol: Dess-Martin Oxidation

-

Setup: In a flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise to the solution at room temperature. The reaction is typically slightly exothermic.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.

-

Workup: Separate the layers and extract the aqueous phase with DCM (2x).

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to give pure N-Boc-3-piperidone.

| Parameter | Condition | Typical Yield | Reference |

| Oxidant | Dess-Martin Periodinane (DMP) | 85-95% | [12] |

| Solvent | Anhydrous Dichloromethane (DCM) | ||

| Temperature | Room Temperature | ||

| Time | 2-4 hours |

Part 3: The Core Transformation - tert-Butyl 3-Ethynylpiperidine-1-carboxylate

This is the most crucial step in the synthesis, where the carbon-carbon triple bond is installed. The most reliable and modern approach is the Sonogashira coupling, which avoids the sometimes problematic direct addition of acetylide anions to the ketone.[4][5] This two-step sequence involves converting the ketone into a vinyl triflate, which then undergoes a palladium-catalyzed cross-coupling reaction.

Causality: Why the Sonogashira Route is Superior

Direct nucleophilic addition of an acetylide (e.g., from ethynylmagnesium bromide) to N-Boc-3-piperidone yields a tertiary alcohol. Subsequent elimination of this alcohol to form the alkyne can be challenging and may lead to mixtures of products or migration of the double bond.

The Sonogashira approach offers a more controlled and efficient pathway:

-

Vinyl Triflate Formation: The ketone is converted to its enolate and trapped with a triflating agent (e.g., Tf₂O or PhNTf₂). This creates a stable, reactive electrophile specifically at the desired position.

-

Cross-Coupling: The vinyl triflate is then coupled with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[4][13] This reaction is highly efficient, tolerant of many functional groups, and forms the C-C bond with high fidelity.

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.[4][14]

Experimental Protocol: Two-Step Ethynylation

Step A: Vinyl Triflate Formation

-

Setup: To a flame-dried flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

-

Enolate Formation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) to the THF. Slowly add a solution of N-Boc-3-piperidone (1.0 eq) in THF to the base, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Trapping: Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 eq) in THF to the enolate solution.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the vinyl triflate intermediate.

Step B: Sonogashira Coupling

-

Setup: To a flask, add the vinyl triflate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Reagents: Dissolve the solids in an appropriate solvent like THF or dioxane. Add a base, typically an amine like triethylamine or diisopropylamine (DIPA) (3.0 eq).

-

Alkyne Addition: Bubble trimethylsilylacetylene through the solution or add it via syringe (1.5 eq). The TMS group is used to protect the terminal alkyne and is easily removed later.

-

Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-12 hours under an inert atmosphere.

-

Deprotection & Workup: After cooling, the TMS group can often be removed in situ by adding a fluoride source like tetrabutylammonium fluoride (TBAF) or by a basic workup with K₂CO₃ in methanol. After deprotection, filter the reaction mixture through celite to remove metal residues, and concentrate. Purify the crude product by flash chromatography to yield tert-butyl 3-ethynylpiperidine-1-carboxylate .[15]

Part 4: Final Deprotection and Salt Formation

The final stage of the synthesis is the removal of the Boc protecting group to unveil the secondary amine, followed by conversion to the stable and readily handled hydrochloride salt.

Causality: Acidic Cleavage

The Boc group is designed to be labile under acidic conditions.[8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically decomposes to isobutene and a proton.[8] A strong acid is required for this cleavage.

-

Trifluoroacetic Acid (TFA): Very effective but can be harsh. Requires careful removal due to its high boiling point.

-

Hydrochloric Acid (HCl): An excellent choice as it directly provides the counterion for the final salt. Using a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether) is common, as it precipitates the product hydrochloride salt directly from the reaction mixture, providing a simple and efficient isolation method.[7][16]

Experimental Protocol: Boc Deprotection and HCl Salt Formation

-

Setup: Dissolve the purified tert-butyl 3-ethynylpiperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

Acidification: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. A white precipitate of the hydrochloride salt should form. Stir for an additional 1-3 hours.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities. Dry the white solid under vacuum to yield the final product, this compound, in high purity.[2][17]

| Parameter | Condition | Typical Yield | Reference |

| Reagent | 4M HCl in 1,4-Dioxane | 90-98% | [16][18] |

| Solvent | Dioxane, Ethyl Acetate, Methanol | ||

| Temperature | 0 °C to Room Temperature | ||

| Time | 1-4 hours |

Conclusion

The synthesis of this compound is a well-orchestrated process that hinges on the successful preparation and transformation of three key intermediates. The strategic use of the Boc protecting group allows for the selective oxidation of the C3-hydroxyl group to a ketone (N-Boc-3-piperidone). This ketone then serves as the platform for the crucial C-C bond formation, ideally via a modern Sonogashira coupling of its vinyl triflate derivative to yield tert-butyl 3-ethynylpiperidine-1-carboxylate. Each step is governed by a clear chemical logic designed to maximize yield, purity, and scalability. This in-depth understanding of the role and synthesis of each intermediate empowers researchers to troubleshoot and optimize the process for the efficient production of this vital chemical building block.

References

- 1. This compound [benchchem.com]

- 2. This compound [myskinrecipes.com]